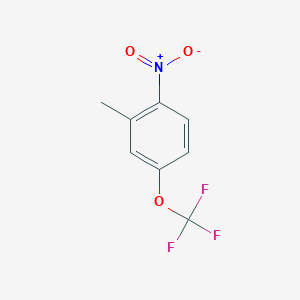

2-Nitro-5-trifluoromethoxytoluene

Description

Properties

IUPAC Name |

2-methyl-1-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-5-4-6(15-8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUIXKTYSFXELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-5-trifluoromethoxytoluene can be synthesized through various methods. One common approach involves the nitration of 5-trifluoromethoxytoluene using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-trifluoromethoxytoluene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 2-Amino-5-trifluoromethoxytoluene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-5-trifluoromethoxytoluene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Nitro-5-trifluoromethoxytoluene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Observations :

- Trifluoromethoxy vs. Methoxy : Trifluoromethoxy increases lipophilicity (logP 2.8 vs. 1.2) and reduces water solubility.

- Nitro vs. Chloro : Nitro groups lower logP compared to chloro but enhance thermal stability.

- Positional Isomerism : Meta-substituted isomers (e.g., 3-nitro-4-trifluoromethoxy) exhibit higher melting points due to symmetry.

Reactivity and Stability Profiles

- Electrophilic Substitution : The nitro group deactivates the aromatic ring, making this compound less reactive than methoxy-substituted analogues.

- Hydrolytic Stability : The trifluoromethoxy group resists hydrolysis better than methoxy, enhancing shelf life in humid environments .

- Thermal Decomposition : Decomposes at ~270°C, comparable to dinitrotoluene but safer than nitramine explosives.

Application-Specific Performance

- Agrochemicals : Superior to methoxy analogues due to resistance to metabolic degradation.

- Pharmaceuticals : Trifluoromethoxy enhances blood-brain barrier penetration compared to nitro-chloro derivatives.

- Explosives : Less sensitive than dinitrotoluene, making it a safer intermediate.

Biological Activity

2-Nitro-5-trifluoromethoxytoluene (CAS Number: 70692-43-2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H7F3N2O3. Its structure features a nitro group and a trifluoromethoxy group attached to a toluene backbone, which influences its reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It appears to activate specific signaling pathways that lead to programmed cell death, although the exact molecular targets remain to be fully elucidated .

Antimicrobial Studies

A series of studies evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |

| Pseudomonas aeruginosa | 128 µg/mL | Membrane disruption |

These findings indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent.

Anticancer Evaluations

In vitro studies have demonstrated the potential anticancer effects of this compound on various cancer cell lines. The following data highlights its efficacy:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Inhibition of proliferation |

The IC50 values indicate that the compound is effective at relatively low concentrations, suggesting a potent anticancer activity .

Case Studies

Several case studies have explored the biological effects of similar compounds, providing context for understanding the potential applications of this compound:

- Study on Nitrobenzamide Derivatives : Research conducted by Tiwari et al. (2013) demonstrated that nitrobenzamide derivatives exhibited significant anti-mycobacterial activity. The structural similarities suggest that this compound may also possess similar properties against mycobacterial strains .

- Trifluoromethyl Compounds : A study published in European Journal of Medicinal Chemistry highlighted the role of trifluoromethyl groups in enhancing biological activity. The presence of trifluoromethoxy in our compound may enhance its lipophilicity and membrane permeability, contributing to its bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.